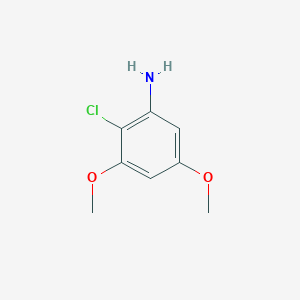

2-Chloro-3,5-dimethoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMSZWWPFNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120758-03-4 | |

| Record name | 2-Chloro-3,5-Dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic manipulation of molecular frameworks to enhance potency, selectivity, and pharmacokinetic properties is paramount. Substituted anilines, in particular, represent a privileged class of intermediates, serving as versatile scaffolds for the synthesis of a diverse array of bioactive molecules. Among these, 2-Chloro-3,5-dimethoxyaniline has emerged as a compound of significant interest, primarily due to its unique electronic and steric properties conferred by the chloro and dimethoxy substituents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, with a particular focus on its role as a crucial building block in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is the foundation for its effective application in complex multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 120758-03-4 | [1] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | [2] |

| Purity | Typically ≥98% | [1] |

Spectroscopic Profile

While specific, verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the amine protons. The relative positions of these signals will be influenced by the anisotropic effects of the chloro and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Synthesis of this compound: A Proposed Experimental Protocol

Conceptual Workflow for Synthesis

Sources

"2-Chloro-3,5-dimethoxyaniline" CAS number 120758-03-4

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline (CAS 120758-03-4): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Importance

This compound is a highly functionalized aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups flanking an aniline functional group, provides a strategic scaffold for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound is particularly noteworthy as it is classified within the family of "Protein Degrader Building Blocks".[1] This designation highlights its utility in the synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), which represent a cutting-edge modality in modern pharmacology.

The strategic placement of its substituents offers a fine balance of steric and electronic properties. The chloro and methoxy groups are frequently employed in medicinal chemistry to modulate a compound's interaction with biological targets and to optimize its pharmacokinetic profile.[2][3] This guide provides an in-depth analysis of this compound, covering its chemical properties, a reasoned approach to its synthesis, its applications in drug discovery, and essential safety protocols for its handling.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its use in quantitative experimental design and for its characterization.

| Property | Value | Source(s) |

| CAS Number | 120758-03-4 | [1][4][5] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][4] |

| Molecular Weight | 187.62 g/mol | [1][4] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to beige-brownish powder or needles (inferred from related compounds) | [6] |

| Classification | Organic Building Block, Amine, Benzene Compound | [1][7] |

Spectroscopic Characterization: While specific spectra for this exact compound are not publicly available in the search results, based on its structure and data for isomeric compounds[8], one can anticipate the following spectroscopic signatures:

-

¹H NMR: Distinct signals for the two aromatic protons, the amine (-NH₂) protons, and two separate singlets for the non-equivalent methoxy (-OCH₃) groups.

-

¹³C NMR: Eight distinct carbon signals corresponding to the six aromatic carbons (four of which are substituted) and the two methoxy carbons.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z ≈187, accompanied by a characteristic M+2 peak at m/z ≈189 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[8]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the aryl ethers, and C-Cl stretching.

Section 3: Synthesis and Mechanistic Considerations

The core of the proposed synthesis is an electrophilic aromatic substitution (chlorination) on the 3,5-dimethoxyaniline scaffold. The amine (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators. The position ortho to the amine and meta to both methoxy groups (C2) is sterically accessible and electronically activated, making it a prime target for chlorination.

Conceptual Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

-

Dissolution: Dissolve 1.0 equivalent of 3,5-dimethoxyaniline in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

-

Reagent Addition: Slowly add a solution of 1.0 to 1.1 equivalents of N-Chlorosuccinimide (NCS) dissolved in the same solvent. NCS is chosen as a mild and selective chlorinating agent, which is often preferable to harsher reagents like Cl₂ gas for highly activated aromatic systems.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove residual solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to isolate the desired this compound isomer from any unreacted starting material or other isomers.

Section 4: Applications in Drug Development

The primary value of this compound lies in its utility as a versatile scaffold for building more complex, biologically active molecules.

Scaffold for Protein Degraders: Its classification as a "Protein Degrader Building Block" strongly suggests its use in synthesizing PROTACs or molecular glues.[1] In this context, the aniline nitrogen can be functionalized to attach a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. The substituted phenyl ring itself serves as a core element of the warhead that binds to the protein of interest.

Modulation of Molecular Interactions: The substituents play key roles in molecular recognition:[3]

-

Chloro Group: Can form halogen bonds with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket, providing additional affinity and specificity. It also enhances metabolic stability.

-

Methoxy Groups: Can act as hydrogen bond acceptors. Their position influences the overall conformation of the molecule and can be used to occupy specific pockets in a target protein.

Conceptual Role in Drug Synthesis

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 120758-03-4 was not found, data from closely related chloro-dimethoxyaniline isomers provides a strong basis for establishing safe handling protocols.[10][11][12] This compound should be handled only by trained professionals in a laboratory setting.

| Hazard Category | Precautionary Measures and PPE |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[10] |

| Skin Contact | May cause skin irritation. Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][13] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses with side shields or chemical goggles.[10] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[11][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[13][14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13] |

Emergency First Aid:

-

If Inhaled: Move the person to fresh air.[10]

-

On Skin: Wash off immediately with plenty of soap and water.[10]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Swallowed: Rinse mouth. Get medical attention if you feel unwell.[11]

Section 6: References

-

Vertex AI Search. (n.d.). 2-Chloro-3, 5-dimethoxyaniline, min 98%, 100 mg. Retrieved January 4, 2026, from

-

Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved January 4, 2026, from

-

Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved January 4, 2026, from

-

Biosynth. (n.d.). This compound | 120758-03-4. Retrieved January 4, 2026, from

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved January 4, 2026, from

-

BLD Pharm. (n.d.). 120758-03-4|this compound. Retrieved January 4, 2026, from

-

ChemicalBook. (2025, January 27). 3,5-Dimethoxyaniline | 10272-07-8. Retrieved January 4, 2026, from

-

Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET. Retrieved January 4, 2026, from

-

AbMole BioScience. (n.d.). Material Safety Data Sheet of 2,6-Dichloro-3,5-dimethoxyaniline. Retrieved January 4, 2026, from

-

PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. Retrieved January 4, 2026, from

-

Thermo Fisher Scientific. (2010, October 25). 4-Chloro-2,5-dimethoxyaniline - SAFETY DATA SHEET. Retrieved January 4, 2026, from

-

Abovchem. (n.d.). This compound - CAS:120758-03-4. Retrieved January 4, 2026, from

-

Arctom. (n.d.). CAS NO. 120758-03-4 | this compound. Retrieved January 4, 2026, from

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 4, 2026, from

-

PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved January 4, 2026, from

-

Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 4, 2026, from

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. This compound - CAS:120758-03-4 - Abovchem [abovchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]

- 7. 120758-03-4|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. abmole.com [abmole.com]

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Core Building Block for Targeted Protein Degradation

Introduction: The Strategic Value of a Precisely Substituted Aniline

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, the strategic importance of functionalized aromatic building blocks cannot be overstated. 2-Chloro-3,5-dimethoxyaniline is a prime example of such a scaffold, engineered with a specific arrangement of substituents that offer medicinal chemists a versatile handle for molecular elaboration. Its utility is most pronounced in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the aniline moiety serves as a key attachment point for linkers or protein-of-interest (POI) ligands.[1] The chlorine atom and two methoxy groups are not mere decorations; they critically modulate the molecule's electronic properties, lipophilicity, and metabolic stability, influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate. This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

The foundational data for any chemical building block are its molecular formula and weight, which are crucial for reaction stoichiometry and analytical characterization. While extensive experimental physical data for this specific isomer is not widely published, its core properties are well-defined.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [2][3][4] |

| Molecular Weight | 187.62 g/mol | [2][3][4] |

| CAS Number | 120758-03-4 | [2][3][4] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)Cl)N | [3] |

| Physical State | Not available | [2] |

| Melting Point | Not available | [2][5] |

| Boiling Point | Not available | [2][5] |

| Solubility | Not available | [2] |

Note: Spectroscopic data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[3]

Proposed Synthesis Pathway: A Strategic Approach

A documented, peer-reviewed synthesis for this compound is not readily found in the literature, which is common for specialized commercial building blocks. However, a chemically sound and logical pathway can be proposed based on fundamental principles of organic chemistry, starting from the commercially available 3,5-dimethoxyaniline. The strategy hinges on protecting the highly activating amine functionality to control the regioselectivity of the subsequent chlorination step.

The three-step proposed synthesis involves:

-

Protection of the Amine: The aniline is first converted to an acetanilide. This is a crucial step; the acetyl group is less activating than the amino group and sterically bulkier, which helps direct the incoming electrophile (chlorine) to the ortho position.

-

Directed Electrophilic Chlorination: The acetanilide is subjected to chlorination. The acetamido and methoxy groups are ortho-, para-directing. With the para position blocked and the strong ortho-directing nature of these activating groups, chlorination is favored at the C2 position.

-

Deprotection: The acetanilide is hydrolyzed under acidic or basic conditions to reveal the target primary amine, yielding this compound.

Caption: Proposed synthesis of this compound.

Application in Drug Discovery: A Key Component for PROTACs

The primary application for this compound is as a structural component in the synthesis of targeted protein degraders, most notably PROTACs.[6]

The PROTAC Mechanism

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to a target protein (the "protein-of-interest" or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the cell's proteasome, effectively eliminating the protein rather than merely inhibiting its function.

Role of this compound

This aniline derivative serves as an excellent synthetic handle. The primary amine can be readily functionalized, for example, via amidation to connect to a linker, or through reactions like reductive amination or Buchwald-Hartwig coupling to build out more complex structures. The chloro and dimethoxy substituents provide several advantages:

-

Modulation of Physicochemical Properties: They increase lipophilicity and can influence the conformation of the molecule, which is critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).

-

Metabolic Stability: The chlorine atom can block potential sites of metabolic oxidation, enhancing the molecule's half-life.

-

Vectorial Control: The defined substitution pattern provides a clear vector for extending the molecule towards either the linker or the POI-binding element, giving chemists precise control over the final PROTAC architecture.

Recent advancements in oncology have focused on developing PROTACs for previously "undruggable" targets, such as transcription factors. For instance, the development of degraders for targets like KAT2A and KAT2B for cancer treatment exemplifies the therapeutic strategy where this building block would be employed.[7]

Experimental Protocol: Reductive Amination

A common synthetic step following the acquisition of a functionalized aniline is its N-alkylation to connect it to other parts of a larger molecule. Reductive amination is a robust and reliable method for this transformation. The following protocol describes the reaction of this compound with a generic aldehyde.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Aldehyde of choice (e.g., 4-formylbenzoic acid methyl ester) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol Steps:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the aldehyde (1.1 eq).

-

Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration typically 0.1-0.5 M).

-

Imine Formation: Add a catalytic amount of acetic acid to the mixture. The acid catalyzes the formation of the intermediate imine. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) or LC-MS.

-

Reduction: Once imine formation is significant, slowly add sodium triacetoxyborohydride (1.5 eq) in portions. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in situ without reducing the starting aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the disappearance of the imine intermediate and starting materials by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-alkylated product.

Caption: Workflow for the reductive amination protocol.

Safety and Handling

As a substituted chloroaniline, this compound must be handled with appropriate care. The following information is a summary of typical hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[2]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.

-

Storage: Keep in a tightly closed container in a dry, cool, and dark place under an inert atmosphere.[3]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

References

-

Chemsrc. This compound Product Page. [Link]

-

Mallesha, L., et al. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. [Link]

-

AKos GmbH. 2-Chloro-3, 5-dimethoxyaniline, min 98%, 100 mg. [Link]

- Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

- Google Patents.

-

Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & therapeutics, 174, 138–144. [Link]

Sources

- 1. WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 2. aksci.com [aksci.com]

- 3. 120758-03-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:120758-03-4 - Abovchem [abovchem.com]

- 5. This compound | 120758-03-4 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2024003533A1 - Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer - Google Patents [patents.google.com]

Synthesis of "2-Chloro-3,5-dimethoxyaniline"

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in contemporary drug discovery and medicinal chemistry. The strategic placement of chloro and methoxy substituents on the aniline scaffold makes this molecule a valuable intermediate for developing targeted therapeutics, including protein degraders.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and a detailed, field-proven experimental protocol. We will cover the strategic approach to regioselective chlorination, a robust workflow for synthesis and purification, and methods for analytical validation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aniline derivative whose value lies in its unique electronic and steric properties. The aniline moiety provides a reactive handle for a multitude of chemical transformations, while the 3,5-dimethoxy substitution pattern significantly influences the electron density of the aromatic ring. The introduction of a chlorine atom at the 2-position is a critical design element. Halogens, particularly chlorine, are prevalent in FDA-approved drugs and are known to modulate a compound's pharmacokinetic properties (ADME) and enhance binding affinity through various non-covalent interactions within protein active sites.[3][4]

The combination of these features makes this compound a versatile scaffold, particularly in the synthesis of complex molecules and libraries for high-throughput screening. Its designation as a "Protein Degrader Building Block" underscores its utility in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides the necessary technical detail to empower researchers to confidently synthesize and utilize this compound in their research endeavors.

Physicochemical & Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 120758-03-4 | [1][5][6] |

| Molecular Formula | C₈H₁₀ClNO₂ | [1][6] |

| Molecular Weight | 187.62 g/mol | [1][6] |

| Appearance | White to beige-brownish powder or needles | [7] |

| Melting Point | 46-57 °C (literature values vary) | [7][8] |

| SMILES | COC1=CC(=C(C(=C1)OC)Cl)N | [6] |

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of this compound is primarily achieved through the electrophilic chlorination of its precursor, 3,5-dimethoxyaniline.[8][9] The core scientific challenge lies in controlling the regioselectivity of this reaction.

Causality of the Challenge: The 3,5-dimethoxyaniline starting material possesses a highly activated aromatic ring. The amino (-NH₂) group and the two methoxy (-OCH₃) groups are strong electron-donating groups and are powerful ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the 2, 4, and 6 positions are all highly activated, creating a significant risk of non-selective chlorination and over-chlorination (e.g., the formation of 2,6-dichloro-3,5-dimethoxyaniline[10]) if a potent, unselective chlorinating agent like chlorine gas (Cl₂) were used.

The Solution: To achieve mono-chlorination at the desired C-2 position, a milder, more controllable electrophilic chlorine source is required. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. NCS provides a source of electrophilic chlorine (Cl⁺) in a controlled manner, which allows the reaction to proceed selectively at the most activated positions under carefully managed conditions, thereby minimizing the formation of undesired byproducts.

Synthetic Workflow Overview

The overall process can be visualized as a logical progression from the core reaction to the final validated product.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of reaction parameters ensures high yield and purity.

Materials and Reagents

-

3,5-Dimethoxyaniline: (CAS 10272-07-8), >98% purity

-

N-Chlorosuccinimide (NCS): (CAS 128-09-6), >98% purity

-

Dichloromethane (DCM): Anhydrous, >99.8%

-

Ethyl Acetate (EtOAc): ACS Grade

-

Hexanes: ACS Grade

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Anhydrous

-

Silica Gel: 230-400 mesh, for column chromatography

-

Deionized Water

-

Brine (Saturated NaCl solution)

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (5.0 g, 32.6 mmol).

-

Dissolution and Cooling: Add anhydrous dichloromethane (100 mL) and stir until all solids have dissolved. Place the flask in an ice/water bath and cool the solution to 0°C.

-

Reagent Addition: Once the solution is at 0°C, begin adding N-Chlorosuccinimide (4.36 g, 32.6 mmol, 1.0 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to dissipate the heat generated from this exothermic reaction and maintain selectivity, preventing over-chlorination.

-

Reaction: Stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (visualized by UV light or iodine staining) is no longer visible.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake well and separate the organic layer.

-

Workup - Extraction: Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Workup - Washing: Combine all organic layers and wash with 100 mL of brine. This removes residual water and water-soluble impurities.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel.

-

Eluent: A gradient of 5% to 20% Ethyl Acetate in Hexanes is typically effective.

-

Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

-

-

Final Product: Concentrate the pure fractions under reduced pressure to yield this compound as a white to light brown solid. A typical yield is in the range of 70-85%.

Product Validation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR (400 MHz, CDCl₃): The spectrum should show two distinct aromatic singlets (or narrow doublets), a broad singlet for the -NH₂ protons, and a singlet for the two equivalent -OCH₃ groups.

-

Expected Peaks (δ, ppm): ~6.3-6.5 (2H, Ar-H), ~3.9 (2H, br s, NH₂), ~3.8 (6H, s, 2 x OCH₃).

-

-

Mass Spectrometry (ESI-MS): The spectrum will show the molecular ion peak.

-

Expected m/z: 188.0 [M+H]⁺. A characteristic isotopic pattern for a single chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) will be observed, confirming the presence of chlorine.

-

Safety and Hazard Management

All chemical manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3,5-Dimethoxyaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): Volatile solvent. Handle with care to minimize inhalation.

References

-

PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

-

Apeiron Synthesis. (n.d.). 2-Chloro-3, 5-dimethoxyaniline, min 98%. Retrieved from [Link]

- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). How to recrystallize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

Uddin, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. drughunter.com [drughunter.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 120758-03-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 120758-03-4 | VEA75803 [biosynth.com]

- 7. 3,5-Dimethoxyaniline | 10272-07-8 [chemicalbook.com]

- 8. 3,5-Dimethoxyaniline | 10272-07-8 | FD22196 | Biosynth [biosynth.com]

- 9. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloro-3,5-dimethoxyaniline(872509-56-3) 1H NMR [m.chemicalbook.com]

"2-Chloro-3,5-dimethoxyaniline" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-3,5-dimethoxyaniline

Introduction

This compound is a substituted aromatic amine with the chemical formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol .[1] Its unique substitution pattern, featuring a chlorine atom and two methoxy groups flanking an amino group, makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and other complex organic molecules. The precise structural elucidation of such molecules is paramount, and this is achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the expected spectral data for this compound (CAS No: 120758-03-4), including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] While experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in established spectroscopic principles, offers a comprehensive, predictive analysis to aid researchers in its identification and characterization.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The following diagram illustrates the structure of this compound with numbering for the aromatic carbons to facilitate the discussion of NMR data.

Caption: Molecular structure of this compound.

The following workflow provides a general overview of the process for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.3 - 6.5 | Doublet (d) | 1H | H-6 | Shielded by two ortho/para electron-donating groups (-NH₂, -OCH₃). Split by H-4 (meta coupling). |

| ~ 6.2 - 6.4 | Doublet (d) | 1H | H-4 | Similar shielding environment to H-6. Split by H-6 (meta coupling). |

| ~ 4.0 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift can vary depending on solvent and concentration. Protons are exchangeable. |

| ~ 3.8 | Singlet (s) | 6H | -OCH₃ (x2) | The two methoxy groups are in chemically equivalent environments, resulting in a single peak. |

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple. The aromatic region should display two signals, each integrating to one proton. Due to the symmetrical substitution pattern concerning the methoxy and amino groups, the two aromatic protons (H-4 and H-6) would be expected to have very similar chemical shifts. They would appear as doublets due to meta-coupling (small J-value, typically 2-3 Hz).

The two methoxy groups are magnetically equivalent and will therefore appear as a single, sharp peak integrating to six protons. The amine protons will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 160 | C-3, C-5 | Aromatic carbons directly attached to oxygen are strongly deshielded. |

| ~ 148 | C-1 | Carbon attached to the nitrogen of the amino group. |

| ~ 118 | C-2 | Carbon attached to the chlorine atom. |

| ~ 98 | C-6 | Shielded by ortho/para electron-donating groups. |

| ~ 95 | C-4 | Shielded by ortho/para electron-donating groups. |

| ~ 56 | -OCH₃ (x2) | Typical chemical shift for methoxy group carbons. |

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule. The carbons bonded to the electronegative oxygen atoms (C-3 and C-5) will be the most downfield (highest ppm). The carbon attached to the nitrogen (C-1) will also be significantly downfield. The carbon bearing the chlorine atom (C-2) will appear further upfield than the oxygen-bound carbons. The two protonated aromatic carbons (C-4 and C-6) will be the most upfield of the aromatic signals due to the strong shielding effects of the multiple electron-donating groups. Finally, the two equivalent methoxy carbons will appear as a single signal in the typical aliphatic region around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (FTIR)

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, on an FTIR spectrometer.

-

Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Methyl C-H (-OCH₃) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) |

| 1000 - 1100 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) |

| 700 - 800 | C-Cl Stretch | Aryl Halide |

Interpretation of IR Spectrum

The IR spectrum will be dominated by features characteristic of a substituted aniline. A key diagnostic feature will be the pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group. The presence of the methoxy groups will be confirmed by strong C-O stretching bands. Aromatic C=C stretching bands will appear in the 1580-1620 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Electron Ionization - MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV for Electron Ionization).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data

| m/z Value | Ion | Rationale |

| 187/189 | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom. |

| 172/174 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 144/146 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |

| 109 | [M - CH₃ - CO - Cl]⁺ | Loss of a chlorine radical from the [M - CH₃ - CO]⁺ fragment. |

Interpretation of Mass Spectrum

The most critical feature in the mass spectrum of this compound will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

Common fragmentation pathways for this molecule would involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z 172/174. Further fragmentation could involve the loss of carbon monoxide (CO) or the chlorine atom.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively confirm the identity and purity of this compound in their synthetic endeavors. The principles of interpretation discussed herein are fundamental to the structural elucidation of organic molecules and serve as a valuable reference for scientists in the field of drug development and chemical research.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Aladdin Scientific. (n.d.). 2-Chloro-3, 5-dimethoxyaniline. Retrieved January 4, 2026, from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Chloro-3,5-dimethoxyaniline: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This in-depth technical guide, developed for researchers, scientists, and drug development professionals, provides a thorough exploration of the solubility and stability of 2-Chloro-3,5-dimethoxyaniline. In the absence of extensive publicly available data for this specific molecule, this document serves as a foundational resource, outlining the theoretical and practical considerations for determining its physicochemical properties. By synthesizing established principles of organic chemistry with proven analytical methodologies, this guide empowers researchers to generate reliable and reproducible data, crucial for advancing research and development programs.

Introduction: Understanding the Core Attributes of this compound

This compound, a substituted aniline, presents a unique combination of functional groups that dictate its chemical behavior. The aromatic ring, substituted with a chloro group, two methoxy groups, and an amino group, suggests a compound with moderate polarity and a propensity for hydrogen bonding. Aromatic amines are a well-established class of compounds in medicinal chemistry and materials science; however, their inherent reactivity can lead to challenges in formulation and storage.[1] A comprehensive understanding of the solubility and stability of this compound is therefore a prerequisite for its successful application.

This guide will first delve into the predicted solubility profile of this compound, drawing parallels with structurally similar molecules. Subsequently, a detailed examination of its potential stability under various stress conditions will be presented, in line with the International Council for Harmonisation (ICH) guidelines.[2] The core of this document is dedicated to providing robust, step-by-step protocols for the experimental determination of these critical parameters, ensuring the generation of high-quality, reliable data.

Solubility Profile: From Theoretical Prediction to Experimental Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.[3] The presence of both hydrophobic (chlorinated aromatic ring) and hydrophilic (amino and methoxy groups) moieties in this compound suggests a nuanced solubility profile.

Predicted Solubility

Based on its structure, this compound is anticipated to exhibit good solubility in a range of organic solvents. The methoxy groups and the chloro substituent contribute to its lipophilicity, favoring dissolution in non-polar and moderately polar organic solvents. Aromatic amines, in general, are more soluble than their corresponding hydrocarbons due to the polarity of the C-N bond and the potential for hydrogen bonding.[4]

Conversely, its aqueous solubility is expected to be limited. While the amino and methoxy groups can participate in hydrogen bonding with water, the overall hydrophobic character of the substituted benzene ring will likely restrict its dissolution in aqueous media. The basicity of the amino group means that the solubility in aqueous solutions will be pH-dependent, with increased solubility expected under acidic conditions due to the formation of the corresponding ammonium salt.[5]

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of the solubility of this compound in various solvent systems. The following protocol outlines a robust method for generating a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

Sources

Introduction: Understanding the Profile of a Key Synthetic Building Block

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dimethoxyaniline

This compound (CAS No. 120758-03-4) is an aromatic amine used as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical compounds and protein degraders.[1] Its molecular structure, featuring a chlorinated and dimethoxylated aniline core, suggests a reactivity profile that necessitates stringent safety and handling protocols. As with many substituted anilines, this compound presents multiple potential hazards, including toxicity and irritation.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety considerations and handling procedures for this compound. The protocols and recommendations herein are synthesized from safety data for this compound and structurally similar chemicals, establishing a robust framework for risk mitigation in the laboratory. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Section 1: Hazard Identification and Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. While a specific, comprehensive GHS classification for this compound is not uniformly available, a hazard analysis based on its functional groups and data from close structural analogs—such as 3,5-dimethoxyaniline and other chloro-dimethoxyanilines—provides a reliable safety profile.[2][3]

The primary hazards associated with this class of compounds include:

-

Acute Oral Toxicity: The compound is expected to be harmful if swallowed.[2][3][4] Aniline derivatives can be readily absorbed into the bloodstream, where they may interfere with oxygen transport.

-

Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2][3][5][6] Prolonged contact should be avoided.

-

Respiratory Irritation: As a solid powder, the compound can form dusts that may cause respiratory tract irritation if inhaled.[2][3][5]

-

Specific Target Organ Toxicity (Repeated Exposure): Chloroanilines as a class are known to have the potential to cause damage to organs, particularly the blood (methaemoglobinaemia), through prolonged or repeated exposure.[7][8]

-

Aquatic Toxicity: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects.[7] Environmental release must be prevented.

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][5][6] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[2][3][5] |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[7][10] |

| Hazardous to the Aquatic Environment, Long-Term | 2 | H411: Toxic to aquatic life with long lasting effects[7] |

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the prevention of exposure routes. Given the hazards of inhalation, skin/eye contact, and ingestion, a multi-layered approach is mandatory.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[11] This prevents the inhalation of airborne dust particles.[2][5]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[11][12] Their proximity is critical for immediate decontamination in the event of a significant splash or exposure.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][7][12][13] A face shield may be required for larger scale operations where splashing is a significant risk.

-

Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile) must be worn.[2][13] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[4][7] Always wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[2][14]

-

Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher risk of spills, additional protective clothing such as an apron or coveralls may be necessary to prevent skin exposure.[7][13][15] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][10]

Section 3: Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system to minimize exposure during routine laboratory use.

Step 1: Pre-Handling Risk Assessment

-

Action: Review the Safety Data Sheet (SDS) for this compound or a close analog.[2] Confirm the location and functionality of the fume hood, safety shower, and eyewash station.

-

Causality: This step ensures the user is fully aware of the specific hazards and emergency procedures before any potential exposure occurs.

Step 2: Donning PPE

-

Action: Put on a lab coat, followed by safety goggles, and finally, the appropriate gloves.

-

Causality: Following the correct donning sequence ensures maximum protection and prevents contamination of the PPE itself.

Step 3: Weighing and Transfer

-

Action: Perform all weighing and transfer operations on a disposable weigh paper or in a tared container exclusively within a chemical fume hood.[11] Use spark-proof tools if applicable.[7] Avoid any actions that could generate dust.[7][10]

-

Causality: Confining powder transfer to a fume hood is the most effective way to prevent respiratory exposure to fine particulates.[5]

Step 4: Post-Handling Decontamination

-

Action: Carefully clean all glassware and the work surface within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[11][14]

-

Causality: Proper decontamination prevents inadvertent exposure to subsequent users of the space and ensures accurate experimental results.

Step 5: Doffing and Hygiene

-

Action: Remove gloves first using a skin-safe technique, followed by the lab coat and goggles. Immediately wash hands and forearms thoroughly with soap and water.[2][7]

-

Causality: Correct doffing procedure prevents cross-contamination from the "dirty" exterior of the PPE to the user's skin.

Section 4: Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

-

Inhalation: Remove the victim to fresh air immediately.[4][7][14] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7][16] Seek immediate medical attention.[7][14]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7][14] Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[2][7] Never give anything by mouth to an unconscious person.[7] Call a physician or Poison Control Center immediately.[7]

Spill Response

A systematic approach is required for cleaning up spills to ensure the safety of all personnel.

Caption: Workflow for a safe and systematic response to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11]

-

Personal Protection: Ensure adequate ventilation.[7] Before re-entering, don appropriate PPE, including a respirator if dust levels are high or ventilation is poor.[11][15]

-

Containment: Prevent the spill from entering drains or water courses.[7][10] For solid spills, avoid raising dust.[11]

-

Cleanup: Carefully sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[7][10][11]

-

Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[11]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[7][10][14]

-

Specific Hazards: During a fire, toxic and irritating fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][13][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][11][14][17]

Section 5: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental compliance.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][14][18]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]

-

The storage area should be locked or otherwise secured to restrict access.[2][10][19]

Disposal

-

This material and its container must be disposed of as hazardous waste.[11]

-

Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

-

Do not allow the chemical to enter drains or the environment.[7] All local, state, and federal environmental regulations must be strictly observed.[11]

References

-

Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (2021). [Link]

-

Section 5: Firefighting Measures - OSHA. (n.d.). [Link]

-

Safety Data Sheet: 2-Chloroaniline - Carl ROTH. (n.d.). [Link]

-

3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem - NIH. (n.d.). [Link]

-

2-Chloroaniline and its hydrochloride: Human health tier II assessment. (2017). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdp.dhs.gov [cdp.dhs.gov]

- 18. echemi.com [echemi.com]

- 19. carlroth.com [carlroth.com]

The Strategic Utility of 2-Chloro-3,5-dimethoxyaniline in Modern Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3,5-dimethoxyaniline, a highly functionalized aromatic amine that has emerged as a pivotal building block in contemporary organic synthesis. With its unique substitution pattern, this compound offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. This document will explore the synthesis, reactivity, and key applications of this compound, with a focus on its role in the development of targeted therapeutics, including kinase inhibitors and protein degraders. Detailed experimental protocols, mechanistic insights, and data-driven discussions are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: Structural Features and Synthetic Potential

This compound (CAS No. 120758-03-4) is an aromatic amine characterized by a distinctive arrangement of electron-donating methoxy groups and an electron-withdrawing chloro substituent. This electronic and steric configuration imparts specific reactivity to the molecule, making it a valuable precursor for a range of chemical transformations. The presence of the amino group provides a nucleophilic handle for various coupling reactions, while the chloro and methoxy substituents influence the regioselectivity of further aromatic substitutions and modulate the physicochemical properties of the resulting derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 78-82 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) |

The strategic placement of the substituents on the aniline ring allows for the synthesis of molecules with precise three-dimensional orientations, a critical aspect in the design of biologically active compounds that interact with specific protein targets.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. A common and effective synthetic route commences with the readily available 3,5-dimethoxyaniline. The process involves a regioselective chlorination step, which is a key transformation in the overall synthesis.

Synthetic Pathway: Electrophilic Chlorination

A plausible and frequently employed method for the synthesis of this compound involves the direct electrophilic chlorination of 3,5-dimethoxyaniline. The methoxy groups are strong activating and ortho-, para-directing groups. Given that the para position is blocked, chlorination is directed to one of the ortho positions.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Chlorination of 3,5-dimethoxyaniline

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of 3,5-dimethoxyaniline (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon), add the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride, 1.0-1.2 eq.) portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) if necessary, followed by an aqueous basic wash (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Applications in Medicinal Chemistry: A Cornerstone for Kinase Inhibitors

A significant application of this compound is in the synthesis of highly potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Synthesis of Pyrimidine-Based FGFR Inhibitors

This compound is a key building block in the synthesis of a class of pyrimidine-based inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] One prominent example is the potent and selective pan-FGFR inhibitor, NVP-BGJ398 (Infigratinib).[1][3][4]

The synthesis of these inhibitors typically involves a crucial carbon-nitrogen bond-forming reaction, often a Buchwald-Hartwig amination, where the amino group of this compound is coupled with a functionalized pyrimidine core.

Caption: Synthetic workflow for pyrimidine-based FGFR inhibitors.

Key Reaction: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become indispensable for the formation of carbon-nitrogen bonds.[5] In the context of synthesizing FGFR inhibitors, this reaction enables the efficient coupling of the sterically hindered and electronically distinct this compound with a pyrimidine electrophile.

Mechanism Overview: The catalytic cycle generally involves:

-

Oxidative addition of the palladium(0) catalyst to the pyrimidine halide.

-

Coordination of the aniline to the palladium(II) complex.

-

Deprotonation of the coordinated amine by a base.

-

Reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

Representative Experimental Protocol: Buchwald-Hartwig Coupling

Disclaimer: This is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add the functionalized pyrimidine halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-3.0 eq.).

-

Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.[6]

Table 2: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Common Choices | Rationale/Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | BINAP, Xantphos, Buchwald ligands | Sterically bulky and electron-rich phosphines that facilitate oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is critical and depends on the substrate's functional group tolerance. |

| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated conditions are essential for catalyst stability and activity. |

A Strategic Component in Targeted Protein Degradation: PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its utility in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[7][8]

A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel warheads for PROTACs targeting kinases and other protein families.

Caption: The structure of a PROTAC and its mechanism of action.

The aniline moiety can be functionalized to create a binding motif for a specific protein of interest. The chloro and methoxy groups can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTAC. While specific examples of PROTACs incorporating this compound are still emerging in the public domain, its structural features are highly amenable to the design principles of this therapeutic modality.

Conclusion: A Versatile and Enabling Synthetic Tool

This compound has established itself as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a strategic advantage in the construction of complex, biologically active molecules. The demonstrated success in the synthesis of potent FGFR inhibitors highlights its significance in medicinal chemistry. Furthermore, its potential as a key component in the development of novel PROTACs positions it at the forefront of innovative therapeutic strategies. As the demand for highly specific and potent therapeutic agents continues to grow, the applications of this compound are expected to expand, further solidifying its role as an enabling tool for researchers in the chemical and pharmaceutical sciences.

References

-

Guagnano, V., Furet, P., Spanka, C., Bordas, V., Le Douget, M., Stamm, C., Brueggen, J., Jensen, M. R., Schnell, C., Schmid, H., Wartmann, M., Berghausen, J., Drueckes, P., Zimmerlin, A., Bussiere, D., Murray, J., & Graus Porta, D. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066–7083. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]

- Goyal, B., & T. (2012). FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discovery, 2(2), 150-163.

- Mallesha, L., & Rao, V. R. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

- Bond, M. J., Chu, L., & Crews, C. M. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87.

- Milton, C. I., et al. (2021). FGF7–FGFR2 autocrine signaling increases growth and chemoresistance of fusion‐positive rhabdomyosarcomas.

-

Reddit. (2021, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

- Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

- Zhang, L., Jing, H., Zhu, W., & Xia, Q. (2015). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Huagong Shikan, (1), 18-20.

- Scott, D. E. (2020).

-

The Meantime. (2022, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]

- Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.

- Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963.

- Wang, S., & Han, L. (2024). Targeted protein degradation in hematologic malignancies: latest updates from the 2023 ASH annual meeting.

Sources

- 1. molecularbeacon.net [molecularbeacon.net]

- 2. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted protein degradation: expanding the toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3,5-dimethoxyaniline: A Core Building Block for Targeted Protein Degradation

Introduction: The Strategic Value of Substituted Anilines in Modern Drug Discovery

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for building pharmacologically active agents. However, the simple aniline ring is often a double-edged sword. While its synthetic versatility is unparalleled, it is also a well-known "structural alert," frequently flagged for metabolic liabilities that can lead to toxicity and idiosyncratic adverse drug reactions.[1] This has driven a paradigm shift towards the use of highly decorated and strategically substituted anilines, where each substituent is chosen to mitigate metabolic risks while enhancing target engagement and optimizing pharmacokinetic properties.

This guide focuses on one such strategic building block: 2-Chloro-3,5-dimethoxyaniline (CAS No. 120758-03-4). This compound is not merely another substituted aniline; its specific arrangement of chloro and methoxy groups on the phenyl ring makes it a highly valuable component for contemporary drug discovery, particularly in the burgeoning field of Targeted Protein Degradation (TPD). Its commercial designation as a "Protein Degrader Building Block" underscores its intended application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1]